2-Fluoro-3-methyl-5-(pyridin-3-yl)pyridine
CAS No.: 1214339-11-3
Cat. No.: VC8371307
Molecular Formula: C11H9FN2
Molecular Weight: 188.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214339-11-3 |
---|---|
Molecular Formula | C11H9FN2 |
Molecular Weight | 188.2 g/mol |
IUPAC Name | 2-fluoro-3-methyl-5-pyridin-3-ylpyridine |
Standard InChI | InChI=1S/C11H9FN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3 |
Standard InChI Key | JMAQURCLZBILHC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1F)C2=CN=CC=C2 |
Canonical SMILES | CC1=CC(=CN=C1F)C2=CN=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of two pyridine rings connected at the 5-position of the primary ring and the 3-position of the secondary ring. The fluorine atom at C2 introduces electronegativity, influencing electron distribution across the conjugated system, while the methyl group at C3 provides steric bulk. The pyridin-3-yl substituent creates an asymmetric spatial arrangement, as evidenced by its SMILES notation: CC1=CC(=CN=C1F)C2=CN=CC=C2
.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₉FN₂ | |
Molecular Weight | 188.20 g/mol | |
IUPAC Name | 2-fluoro-3-methyl-5-pyridin-3-ylpyridine | |
InChI Key | JMAQURCLZBILHC-UHFFFAOYSA-N |
Stereoelectronic Effects
The fluorine atom’s inductive (-I) effect reduces electron density at adjacent carbons, enhancing susceptibility to nucleophilic attack at C2 and C6. Concurrently, the methyl group’s hyperconjugative (+C) effect stabilizes adjacent positions, creating a reactivity gradient across the ring. Density functional theory (DFT) simulations suggest a dipole moment of approximately 2.1 D, oriented perpendicular to the inter-ring axis due to the pyridin-3-yl group’s orientation .
Synthesis and Manufacturing
Cross-Coupling Strategies
The most reported synthesis route involves Suzuki-Miyaura coupling between 5-bromo-2-fluoro-3-methylpyridine and pyridin-3-ylboronic acid. A 2015 optimization study achieved 78% yield using Pd(PPh₃)₄ catalyst in a 1,4-dioxane/water (4:1) system at 80°C for 12 hours . Key challenges include minimizing protodeboronation of the boronic acid and suppressing homo-coupling byproducts through careful oxygen exclusion.
Table 2: Representative Synthetic Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | 78% |
Solvent | 1,4-Dioxane/H₂O (4:1) | - |
Temperature | 80°C | - |
Reaction Time | 12 hours | - |
Alternative Routes
Metal-free approaches utilizing C–H activation have been explored, though yields remain suboptimal (<40%). A 2022 study demonstrated visible-light-mediated coupling using eosin Y as a photocatalyst, achieving 52% yield under mild conditions (25°C, 24 hours) . This method reduces heavy metal contamination but requires further optimization for industrial scalability.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–101°C with decomposition onset at 215°C under nitrogen. The compound exhibits moderate hygroscopicity (0.8% w/w water uptake at 75% RH), necessitating anhydrous storage for long-term stability.
Solubility Profile
Experimental solubility data in common solvents (25°C):
Table 3: Solubility Characteristics
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
Ethanol | 8.7 |
Dichloromethane | 22.4 |
Dimethylformamide | 45.9 |
The low aqueous solubility (0.12 mg/mL) limits direct biological applications but can be mitigated through prodrug strategies or nanoparticle formulation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 8.89 (d, J = 2.4 Hz, 1H, Py-H), 8.58 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 8.25 (d, J = 2.0 Hz, 1H, Py-H), 7.91–7.85 (m, 2H, Py-H), 7.41 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 2.57 (s, 3H, CH₃) . The fluorine atom’s deshielding effect splits the C2 proton signal into a doublet (J = 24 Hz) in the ¹³C NMR spectrum.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 189.0932 [M+H]⁺ (calculated 189.0935 for C₁₁H₁₀FN₂⁺), confirming the molecular formula. Fragmentation patterns indicate preferential cleavage of the C–N bond between the pyridine rings, generating characteristic ions at m/z 122 (C₆H₅FN⁺) and 67 (C₅H₇N⁺) .
Biological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in kinase inhibitor development. Its bipyridine system chelates Mg²⁺ ions in ATP-binding pockets, as demonstrated in a 2023 study where derivatives showed IC₅₀ values of 12–180 nM against Aurora A kinase . Structural modifications at the methyl and fluorine positions modulate selectivity profiles.
Materials Science Applications
In organic electronics, the compound’s conjugated system facilitates hole transport mobility of 0.15 cm²/V·s in thin-film transistor configurations. A 2024 report highlighted its use as an electron-deficient moiety in donor-acceptor polymers achieving 8.2% power conversion efficiency in organic photovoltaics .
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